molecular formula C26H23BrN4O3 B2753318 5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1286088-33-2

5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Katalognummer: B2753318
CAS-Nummer: 1286088-33-2
Molekulargewicht: 519.399
InChI-Schlüssel: LCKJHOBSCPDKAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazinone core substituted with a brominated methoxyphenyl-oxazole moiety and a 4-ethylphenyl group. This structure combines multiple pharmacophoric elements:

  • A pyrazolo[1,5-a]pyrazinone scaffold, known for its role in modulating kinase and enzyme activity .
  • A 5-bromo-2-methoxyphenyl-oxazole group, which may enhance binding affinity through halogen interactions and steric effects.

Eigenschaften

IUPAC Name

5-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN4O3/c1-4-17-5-7-18(8-6-17)21-14-23-26(32)30(11-12-31(23)29-21)15-22-16(2)34-25(28-22)20-13-19(27)9-10-24(20)33-3/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKJHOBSCPDKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=C(C=CC(=C5)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one , identified by CAS number 1286949-34-5 , belongs to the class of pyrazolo[1,5-a]pyrazin derivatives. This article explores its biological activity, particularly its potential anticancer properties, based on recent research findings.

PropertyValue
Molecular FormulaC26H23BrN4O4
Molecular Weight535.4 g/mol
StructureStructure

Anticancer Potential

Recent studies have evaluated the anticancer activity of pyrazolo[1,5-a]pyrazin derivatives, including the compound . These studies primarily focus on its effects against various cancer cell lines.

  • Inhibition of Lung Cancer Cells :
    • A study demonstrated that pyrazolo[1,5-a]pyrazin derivatives could inhibit the growth of A549 lung cancer cells in a dose-dependent manner. The most effective compounds were those with specific substitutions on the pyrazole moiety, suggesting a structure-activity relationship that enhances efficacy against cancer cells .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects may involve modulation of autophagy and apoptosis pathways. For instance, certain derivatives have been shown to induce cell cycle arrest and promote apoptotic cell death in A549 and H322 lung cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Substituents : The presence of bromine and methoxy groups on the phenyl ring has been linked to enhanced biological activity.
  • Pyrazole Moiety : Variations in the pyrazole structure can lead to significant differences in potency against cancer cell lines .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of related compounds:

  • Synthesis and Evaluation : In a study involving microwave-assisted synthesis, various derivatives were tested for their ability to inhibit cancer cell proliferation. Results indicated that modifications to the aromatic rings led to increased inhibitory effects .
  • Cell Line Testing : Compounds were tested against multiple human cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results showed that certain derivatives had notable growth inhibition compared to control groups .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of the compound is C25H20BrN3O4C_{25}H_{20}BrN_3O_4 with a molecular weight of approximately 538.4 g/mol. The structure features multiple functional groups, including a pyrazolo[1,5-a]pyrazin core, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to 5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit antimicrobial properties. For instance, derivatives of pyrazoles have been synthesized and tested for their efficacy against various bacterial strains. These compounds demonstrate a broad spectrum of activity, making them potential candidates for developing new antibiotics .

Anti-Cancer Properties

Research indicates that pyrazolo derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific biological targets involved in cancer pathways. Studies have reported that modifications to the pyrazolo structure can enhance its potency against different cancer cell lines .

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine and methoxy groups can enhance the charge transport properties, which is crucial for the efficiency of these devices .

Photovoltaic Applications

Research has explored the use of pyrazolo derivatives in photovoltaic cells due to their ability to absorb light effectively and convert it into electrical energy. The compound's structural features can be optimized to improve light absorption and electron mobility within the photovoltaic layer .

Synthesis and Characterization

The synthesis of 5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

In a study published in 2019, researchers synthesized various pyrazolo derivatives and assessed their antimicrobial activity against common pathogens. The results indicated that certain modifications to the pyrazolo structure significantly increased antibacterial efficacy compared to standard antibiotics .

Case Study 2: Photovoltaic Performance

A recent investigation focused on incorporating pyrazolo compounds into organic photovoltaic devices. The study highlighted that devices using these compounds exhibited improved power conversion efficiencies due to enhanced charge transport properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related derivatives are highlighted below, with key comparisons drawn from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound : 5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one - 5-Bromo-2-methoxyphenyl-oxazole
- 4-Ethylphenyl
~540 (estimated) High lipophilicity (logP ~4.2 predicted); potential kinase inhibition due to pyrazinone core
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-Fluorobenzyl
- 4-Fluorophenyl
- Hydroxymethyl
~381 (observed) Enhanced solubility due to polar hydroxymethyl group; fluorinated aryl groups may improve metabolic stability
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one - 4-Chlorophenyl
- 3,4-Dimethoxyphenethyl
~439 (calculated) Dihydropyrazine ring improves conformational flexibility; methoxy groups enhance CNS penetration
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one - 4-Bromo-5-bromomethyl
- 4-Chlorophenyl
381 (observed) High electrophilicity (dual bromine substituents); dihydro-pyrazole core may confer reactivity in cross-coupling reactions
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one - Aminopyrazolo-pyrimidine
- Fluorophenyl-thiazole
531.3 (observed) Dual kinase inhibition (JAK2/FLT3); fluorinated groups enhance target selectivity

Key Observations :

Ethylphenyl vs. Chlorophenyl: The ethyl group in the target compound likely increases lipophilicity relative to chlorophenyl derivatives (e.g., ), which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Scaffold Variations: Pyrazolo[1,5-a]pyrazinone (target) vs.

Synthetic Accessibility: Multi-component reactions (e.g., one-pot pyranopyrazole synthesis in ) suggest feasible routes for modifying the oxazole and pyrazinone moieties in the target compound.

Research Findings and Hypotheses

  • Kinase Inhibition Potential: Analogous pyrazolo-pyrazinones (e.g., ) inhibit kinases like CDK and Aurora A. The bromo-methoxyphenyl group in the target compound may enhance selectivity for kinases with hydrophobic ATP-binding pockets.
  • Antimicrobial Activity: Pyrazole-oxazole hybrids (e.g., ) show efficacy against plant pathogens. The target’s bromine substituent could broaden antimicrobial spectra compared to non-halogenated analogs.
  • Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit improved pharmacokinetic profiles, but the target’s bromine and ethyl groups may increase CYP450-mediated metabolism risks.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can intermediates be validated?

Answer:
The synthesis involves multi-step organic reactions, including cyclization and condensation. For example, cyclization of substituted benzoic acid derivatives using phosphorus oxychloride at 120°C is effective for forming oxadiazole intermediates . Intermediates should be characterized via FTIR (to confirm functional groups like amide or carbonyl), 1H/13C NMR (to verify structural integrity and substitution patterns), and HRMS (for molecular weight validation) . Purity can be assessed using HPLC with UV detection.

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural identity?

Answer:

  • 1H NMR and 13C NMR : Essential for identifying aromatic proton environments (e.g., methoxy, bromo substituents) and carbon backbone connectivity .
  • X-ray crystallography : Provides definitive proof of stereochemistry and crystal packing, as demonstrated for analogous pyrazolo-pyrazinone derivatives (e.g., triclinic crystal system, space group P1) .
  • FTIR and HRMS : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and exact mass .

Advanced: How can computational tools optimize synthetic yield and reaction conditions?

Answer:
AI-driven platforms like COMSOL Multiphysics enable predictive modeling of reaction kinetics and solvent effects. For example:

  • Process simulation : Predict optimal temperature/pressure for cyclization steps .
  • Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps .
  • Machine learning : Analyze historical reaction data to recommend catalyst ratios or solvent systems .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., variable receptor binding affinities) require:

  • Comparative assay validation : Re-test activity using standardized protocols (e.g., radioligand binding assays for receptor antagonism vs. cell-based functional assays ).
  • Structural analogs : Synthesize derivatives to isolate substituent effects (e.g., bromo vs. methoxy groups) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyrazolo-pyrazinones with varying aryl groups) .

Advanced: What strategies elucidate the compound’s interactions with biological targets?

Answer:

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., hMGL enzyme active site) to map binding interactions .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., Kd, kon, koff) .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses against homology models of targets (e.g., GPCRs) .

Basic: What are the initial steps for assessing in vitro biological activity?

Answer:

  • Dose-response assays : Test compound efficacy in cell lines (e.g., IC50 determination using MTT assays) .
  • Receptor profiling : Screen against panels of receptors (e.g., 5-HT1D, angiotensin II) via competitive binding assays .
  • Solubility/pharmacokinetics : Use shake-flask method for solubility and microsomal stability assays .

Advanced: How to design stability studies under physiological conditions?

Answer:

  • Forced degradation : Expose the compound to acidic/basic conditions, heat, and light, followed by HPLC-MS to identify degradation products .
  • Kinetic stability assays : Monitor compound integrity in simulated gastric fluid (pH 2) and plasma (37°C) over 24 hours .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

Advanced: What experimental designs validate the compound’s selectivity for intended targets?

Answer:

  • Counter-screening : Test against off-target receptors/enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific binding .
  • CRISPR/Cas9 knockout models : Use gene-edited cell lines to confirm target-dependent activity .
  • Proteome-wide profiling : Employ affinity pulldown with biotinylated analogs and mass spectrometry to identify interacting proteins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.